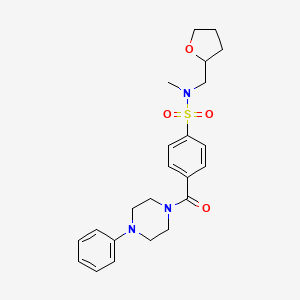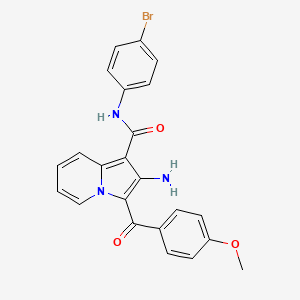![molecular formula C23H20F6N4O2 B2657743 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine CAS No. 1025724-72-4](/img/structure/B2657743.png)
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a combination of trifluoromethyl, nitrophenyl, pyrazole, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with 5-(3-nitrophenyl)-1H-pyrazole under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the trifluoromethyl positions.
Applications De Recherche Scientifique
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrophenyl and pyrazole moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl phenyl moiety but differs in its functional groups and overall structure.
3,5-bis(trifluoromethyl)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the piperidine and pyrazole moieties.
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl phenyl groups but is used primarily as a catalyst in organic reactions.
Uniqueness
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine is unique due to its combination of trifluoromethyl, nitrophenyl, pyrazole, and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F6N4O2/c24-22(25,26)17-8-14(9-18(11-17)23(27,28)29)13-32-6-4-15(5-7-32)20-12-21(31-30-20)16-2-1-3-19(10-16)33(34)35/h1-3,8-12,15H,4-7,13H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKTRTXQJHMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2657661.png)

![N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2657663.png)
![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2657664.png)


![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)






